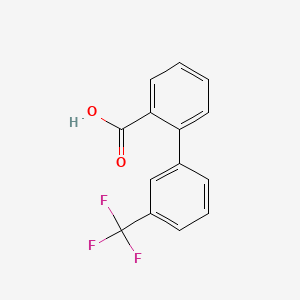

2-(3-Trifluoromethylphenyl)benzoic acid

Description

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWKOWZGGKOHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60382233 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408367-99-7 | |

| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60382233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-(3-trifluoromethylphenyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Biaryl Scaffolds

The 2-(3-trifluoromethylphenyl)benzoic acid motif is a cornerstone in modern medicinal chemistry and materials science. As a privileged biaryl carboxylic acid structure, its strategic importance lies in the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group—a powerful modulator of lipophilicity, metabolic stability, and binding affinity. This guide moves beyond a simple recitation of procedures; it is designed to provide a deep, mechanistic understanding of the primary synthetic pathways, empowering researchers to not only replicate but also innovate. We will explore the causality behind experimental choices, troubleshoot potential pitfalls, and ground our discussion in authoritative, field-proven methodologies.

Chapter 1: Strategic Disconnection and Overview of Primary Pathways

The synthesis of a non-symmetrical biaryl compound like this compound hinges on the strategic formation of the central carbon-carbon (C-C) bond connecting the two phenyl rings. The primary retrosynthetic disconnections lead us to three major transition-metal-catalyzed cross-coupling strategies:

-

The Suzuki-Miyaura Coupling: The palladium-catalyzed reaction between an organoboron species and an organohalide. This is often the workhorse method due to its high functional group tolerance, mild conditions, and the commercial availability of a vast array of building blocks.

-

The Ullmann Coupling: A classical copper-mediated reaction of two aryl halides. While historically requiring harsh conditions, modern ligand-accelerated protocols have significantly enhanced its scope and practicality.

-

Grignard Reagent Cross-Coupling: The coupling of an organomagnesium halide (Grignard reagent) with an organohalide, typically catalyzed by nickel or palladium.

This guide will dissect each pathway, providing both the theoretical underpinnings and practical execution details necessary for laboratory success.

Logical Synthesis Workflow

Below is a generalized workflow that applies to the primary cross-coupling strategies discussed. The key divergence lies in the specific catalytic cycle employed for the C-C bond formation.

Caption: Generalized workflow for biaryl synthesis.

Chapter 2: The Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for synthesizing this compound.[1] It involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate.[2]

Mechanistic Principles

The reaction's success is rooted in a well-understood catalytic cycle involving Pd(0) and Pd(II) species.[3][4] Understanding this mechanism is critical for troubleshooting and optimization.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., methyl 2-bromobenzoate), forming a Pd(II) complex. This is often the rate-limiting step.[4]

-

Transmetalation: The organic group from the activated organoboron species (e.g., 3-(trifluoromethyl)phenylboronic acid) is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[1][5]

-

Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design & Causality

A typical Suzuki coupling requires careful selection of several components. The choice of reactants is flexible; one can couple 2-halobenzoic acid (or its ester) with (3-trifluoromethylphenyl)boronic acid, or 3-trifluoromethylphenyl halide with 2-carboxyphenylboronic acid. The former is often more practical due to the commercial availability and stability of the reactants.

| Component | Example | Role & Rationale |

| Aryl Halide | Methyl 2-bromobenzoate | The electrophilic partner. Reactivity order: I > Br > OTf >> Cl.[6] Bromides offer a good balance of reactivity and cost. An ester is used to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the reaction. |

| Boronic Acid | 3-(Trifluoromethyl)phenylboronic acid | The nucleophilic partner. Generally stable, crystalline solids. The CF₃ group is an electron-withdrawing group, which can influence reactivity.[7] |

| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | The heart of the reaction. Pd(PPh₃)₄ is a pre-formed Pd(0) source. Using a Pd(II) source like Pd(OAc)₂ requires a phosphine ligand (e.g., SPhos, XPhos) which stabilizes the catalyst and facilitates the cycle steps.[5] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[2] The choice of base can significantly impact yield; stronger bases like Cs₂CO₃ are often used for less reactive substrates. |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DME | A biphasic or aqueous organic solvent system is common. Water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2] |

Step-by-Step Experimental Protocol: Suzuki Coupling

This protocol is a representative synthesis of methyl 2-(3-trifluoromethylphenyl)benzoate, the ester precursor to the final product.

-

Reactor Setup: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add methyl 2-bromobenzoate (1.0 equiv), 3-(trifluoromethyl)phenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv).

-

Solvent Addition & Degassing: Add a solvent mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

-

Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.[2]

-

Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification (Ester): Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 2-(3-trifluoromethylphenyl)benzoate.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of sodium hydroxide (NaOH, ~2-3 equiv) and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).

-

Final Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with cold 1M HCl until the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chapter 3: The Ullmann Coupling Pathway

The Ullmann reaction is the copper-catalyzed coupling of two aryl halides to form a biaryl.[8] While the classic conditions are harsh (high temperatures, stoichiometric copper), modern protocols using ligands have made it a viable alternative to palladium-catalyzed methods.[9][10]

Mechanistic Considerations

The mechanism of the Ullmann reaction is more debated than the Suzuki coupling. It is generally accepted that Cu(I) is the active catalytic species.[11] A plausible pathway involves:

-

Oxidative Addition: An aryl halide undergoes oxidative addition to a Cu(I) species, potentially forming a Cu(III) intermediate.

-

Metathesis/Second Addition: This Cu(III) complex reacts with a second molecule of aryl halide.

-

Reductive Elimination: The two aryl groups are eliminated to form the biaryl product, regenerating a Cu(I) species.

Alternative mechanisms involving organocuprate intermediates or radical pathways have also been proposed.[11][12] The high temperatures traditionally required are necessary to drive the reaction, which often has a high activation energy.[13][14]

Caption: A plausible catalytic cycle for the Ullmann C-C coupling.

Step-by-Step Experimental Protocol: Ullmann Coupling

This protocol describes the coupling of methyl 2-iodobenzoate with 1-bromo-3-(trifluoromethyl)benzene.

-

Reactor Setup: In an oven-dried Schlenk tube, add copper(I) iodide (CuI, 0.2 equiv), a ligand such as 1,10-phenanthroline (0.4 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

-

Reactant Addition: Add methyl 2-iodobenzoate (1.0 equiv) and 1-bromo-3-(trifluoromethyl)benzene (1.2 equiv).

-

Solvent & Reaction: Add a high-boiling polar solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Seal the tube and heat the mixture to a high temperature (e.g., 120-160 °C) for 24-48 hours.

-

Work-up & Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude ester via column chromatography.

-

Hydrolysis: Perform the final ester hydrolysis as described in the Suzuki protocol (Section 2.3, steps 7-8) to obtain the target acid.

Chapter 4: Alternative Pathways and Considerations

Grignard Reagent Cross-Coupling

A Grignard-based synthesis offers another route. For instance, 2-bromomagnesiobenzoate could be coupled with 1-halo-3-(trifluoromethyl)benzene. However, the preparation and use of Grignard reagents require strictly anhydrous conditions, as they are highly sensitive to moisture. The functional group compatibility is also lower compared to the Suzuki coupling. Safety is a key concern, as the formation of the Grignard reagent can be highly exothermic.[15]

Purification of the Final Product

Regardless of the synthetic pathway, the final purification of this compound is crucial.

-

Recrystallization: This is the most common method for purifying the final solid acid. A suitable solvent system (e.g., ethanol/water, toluene, or heptane) should be identified to provide high recovery of pure crystals.

-

Acid-Base Extraction: The carboxylic acid functionality allows for purification by extraction into a basic aqueous solution (e.g., dilute NaOH or NaHCO₃), washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate the pure product. This is a powerful technique for removing non-acidic byproducts.

Conclusion

The synthesis of this compound is most reliably achieved via the Suzuki-Miyaura cross-coupling reaction due to its mild conditions, high functional group tolerance, and predictable reactivity. The modern Ullmann coupling provides a viable, palladium-free alternative, which can be advantageous in specific contexts, though it may require more rigorous optimization of ligands and reaction conditions. The choice of pathway will ultimately depend on factors such as substrate availability, cost, scale, and the specific equipment and expertise available in the laboratory. This guide provides the foundational knowledge for scientists to make informed decisions and execute these complex syntheses with confidence and precision.

References

-

Ullmann condensation - Grokipedia . Grokipedia. [14]

-

Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link][3]

-

Suzuki Coupling: Mechanism & Examples . NROChemistry. [Link][2]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link][5]

-

The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link][4]

-

The mechanism of the modified Ullmann reaction . Dalton Transactions (RSC Publishing). [Link][11]

-

organic synthesis: benzoic acid via a grignard reaction . University of Calgary. [Link]

-

Formation of 2-Trifluoromethylphenyl Grignard Reagent via Magnesium−Halogen Exchange: Process Safety Evaluation and Concentration Effect . ResearchGate. [Link][15]

-

Ullmann Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [Link][9]

-

Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) . ResearchGate. [Link][10]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. The mechanism of the modified Ullmann reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. Ullmann reaction | PPTX [slideshare.net]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. grokipedia.com [grokipedia.com]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Flufenamic Acid

An Important Note on Chemical Nomenclature: The topic specified, "2-(3-trifluoromethylphenyl)benzoic acid," corresponds to the chemical structure 3'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 408367-99-7) .[1] While this compound is commercially available as a chemical building block, there is a significant lack of detailed, publicly available scientific literature regarding its specific physicochemical properties, analytical protocols, and applications.[2] Generating an in-depth technical guide that meets the required standards of scientific integrity and experimental detail is therefore not feasible for this specific biphenyl derivative.

However, the structurally and nominally related compound, 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid , commonly known as Flufenamic Acid (CAS Number: 530-78-9) , is extensively studied and well-documented.[3] It contains the core structural motifs of the original query—a benzoic acid ring and a 3-(trifluoromethyl)phenyl group—linked by an amino bridge. This guide will provide a comprehensive analysis of Flufenamic Acid, offering the depth and technical rigor requested for a scientific audience.

Introduction to Flufenamic Acid

Flufenamic acid is a well-established non-steroidal anti-inflammatory drug (NSAID) belonging to the anthranilic acid derivative class.[3] First introduced in the 1960s, its primary mechanism of action involves the inhibition of prostaglandin synthesis.[3] Beyond its anti-inflammatory role, recent research has unveiled its function as a potent modulator of various ion channels, opening new avenues for investigation in cellular physiology and pharmacology. This guide provides a detailed examination of its core physicochemical properties, analytical methodologies, and functional applications, grounded in established scientific data.

Chemical Identity and Physicochemical Properties

The unique physicochemical characteristics of Flufenamic Acid, particularly the presence of the electron-withdrawing trifluoromethyl group, are central to its chemical behavior and biological activity.

Table 1: Core Physicochemical Properties of Flufenamic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid | [3] |

| Synonyms | N-(α,α,α-Trifluoro-m-tolyl)anthranilic acid, Flufenamic Acid | [3] |

| CAS Number | 530-78-9 | [3] |

| Molecular Formula | C₁₄H₁₀F₃NO₂ | [3] |

| Molecular Weight | 281.23 g/mol | [3] |

| Appearance | White to light yellow or greenish crystalline powder | [3] |

| Melting Point | 133.0 to 137.0 °C | [3] |

| Solubility | Soluble in Methanol | [3] |

Analytical Methodologies and Characterization

Accurate characterization of Flufenamic Acid is critical for quality control, formulation development, and research applications. A multi-faceted approach combining chromatography and spectroscopy is standard practice.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC (RP-HPLC) is the definitive method for assessing the purity of Flufenamic Acid and quantifying its concentration in various matrices. The method separates the analyte from impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Expertise in Method Design: The choice of a C18 (octadecylsilyl) column is deliberate; its nonpolar nature provides strong hydrophobic interactions with the aromatic rings of Flufenamic Acid, ensuring good retention and resolution. The mobile phase, typically a mixture of acetonitrile and acidified water, allows for fine-tuning of the elution strength. The acid (e.g., trifluoroacetic or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks and reproducible retention times.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

-

Column: C18, 5 µm particle size, 4.6 mm x 250 mm.

-

Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (e.g., in a 70:30 v/v ratio). The exact ratio may be optimized for specific systems.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 285 nm and 315 nm, corresponding to absorbance maxima.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Flufenamic Acid standard or sample in methanol or the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection to remove particulates.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. Purity levels for research-grade material are typically specified as ≥98.0%.[3]

Caption: High-level workflow for the HPLC analysis of Flufenamic Acid.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides a unique fingerprint. Key signals include a broad singlet for the carboxylic acid proton (typically >10 ppm), a signal for the N-H proton, and a complex series of multiplets in the aromatic region (7-8.5 ppm) corresponding to the protons on the two distinct phenyl rings.

-

¹⁹F NMR: The presence of the -CF₃ group gives rise to a sharp singlet in the fluorine NMR spectrum, providing unambiguous confirmation of its presence.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of Flufenamic Acid is characterized by a very broad O-H stretching band for the carboxylic acid from ~2500-3300 cm⁻¹, a sharp C=O stretch at ~1680-1710 cm⁻¹, an N-H stretching vibration around 3300 cm⁻¹, and strong C-F stretching bands in the 1100-1350 cm⁻¹ region.

Mechanism of Action: Prostaglandin Synthesis Inhibition

As a classical NSAID, Flufenamic Acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever. By blocking the active site of COX enzymes, Flufenamic Acid prevents the synthesis of these pro-inflammatory signaling molecules.

Caption: Inhibition of the prostaglandin pathway by Flufenamic Acid.

Safety and Handling

Flufenamic Acid is a potent pharmaceutical compound that requires careful handling.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]

-

Precautionary Measures:

-

P270: Do not eat, drink or smoke when using this product.[3]

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust.

-

Conclusion

Flufenamic Acid is a well-characterized anthranilic acid derivative with significant applications in medicine and biomedical research. Its physicochemical properties are dictated by its unique structure, combining a carboxylic acid with a trifluoromethyl-substituted aniline moiety. The analytical methods outlined here provide a robust framework for its quality control and study, while an understanding of its mechanism of action continues to drive research into its therapeutic potential beyond inflammation.

References

-

Chemical Suppliers. 3'-(Trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | CAS 408367-99-7. Available at: [Link]

Sources

Foreword: Navigating the Landscape of a Niche Chemical Entity

An In-depth Technical Guide to 2-(3-Trifluoromethylphenyl)benzoic Acid and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The compound this compound represents a specific isomer within the broader class of trifluoromethyl-substituted biphenyl carboxylic acids. While a dedicated Chemical Abstracts Service (CAS) number for this precise structure is not readily found in major chemical databases, this guide provides a comprehensive overview of its synthesis, expected properties, and potential applications based on established principles of medicinal chemistry and the known characteristics of its structural analogs. The strategic placement of the trifluoromethyl group on the phenyl ring makes this class of compounds particularly interesting for drug discovery and development.

This document serves as a technical primer for researchers and scientists, offering insights into the strategic importance of this molecular scaffold. We will delve into the synthetic pathways, the influence of the trifluoromethyl moiety on physicochemical and pharmacological properties, and the analytical techniques required for characterization.

The Strategic Importance of the Trifluoromethyl Group in Medicinal Chemistry

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, often regarded as a "super-methyl" group due to its unique electronic and steric properties.[1] Its incorporation into a molecular scaffold can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[2]

Key advantages of introducing a -CF3 group include:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This can lead to a longer drug half-life and improved bioavailability.[3][4]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, including the blood-brain barrier. This property is crucial for drugs targeting the central nervous system.[3][4]

-

Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CF3 moiety can significantly alter the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions.[1]

-

Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to more potent and selective binding to target proteins.[2]

These properties make trifluoromethyl-substituted compounds, such as this compound, highly valuable building blocks in the synthesis of novel therapeutic agents.[5][6]

Synthesis of this compound

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be envisioned through the coupling of 2-bromobenzoic acid and (3-trifluoromethylphenyl)boronic acid.

Caption: Proposed Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2-bromobenzoic acid (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add (3-trifluoromethylphenyl)boronic acid (1.1 eq) and potassium carbonate (2.0 eq).[7]

-

Degassing: Sparge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.02-0.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of ~2-3.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the final product.

Physicochemical Properties and Analytical Characterization

The expected physicochemical properties of this compound are summarized in the table below, based on the known properties of its isomers and related compounds.

| Property | Expected Value/Characteristic | Significance in Drug Development |

| Molecular Formula | C14H9F3O2 | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~282.22 g/mol | Influences diffusion, solubility, and absorption. |

| Appearance | White to off-white solid | Important for formulation and quality control. |

| Melting Point | Expected to be in the range of 100-150°C | A key indicator of purity. |

| pKa | Expected to be lower than benzoic acid (pKa ~4.2) | The electron-withdrawing -CF3 group increases acidity, affecting ionization at physiological pH. |

| LogP (Lipophilicity) | Expected to be higher than the non-fluorinated analog | Crucial for membrane permeability and bioavailability.[2] |

Analytical Techniques for Structural Elucidation and Quality Control

A combination of spectroscopic and chromatographic methods is essential for the unambiguous characterization of this compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, with coupling patterns revealing their relative positions. The carboxylic acid proton will appear as a broad singlet.

-

¹³C NMR: Will show distinct signals for each carbon atom in the molecule, including the quaternary carbons of the biphenyl linkage and the trifluoromethyl group.

-

¹⁹F NMR: Will show a singlet for the -CF3 group, providing a clear signature for the fluorinated moiety.

-

-

Mass Spectrometry (MS): Will confirm the molecular weight of the compound and can provide fragmentation patterns for further structural confirmation.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the carboxylic acid O-H and C=O stretches, as well as C-F stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.[10]

Potential Applications in Drug Discovery

Substituted biphenyl carboxylic acids are prevalent structural motifs in a wide range of pharmacologically active compounds.[11] The unique properties conferred by the trifluoromethyl group suggest that this compound and its derivatives could be valuable in several therapeutic areas:

-

Anti-inflammatory Agents: Non-steroidal anti-inflammatory drugs (NSAIDs) often feature a biphenyl scaffold. The related compound, Flufenamic acid (2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, CAS 530-78-9), is a known NSAID.

-

Oncology: The biphenyl structure is a key component of many targeted cancer therapies. A library of biphenyl carboxylic acids has been synthesized and screened for anticancer activity against breast cancer cell lines.[7]

-

Neurodegenerative Diseases: The enhanced lipophilicity imparted by the -CF3 group can facilitate crossing the blood-brain barrier, making this scaffold a candidate for developing drugs targeting the central nervous system.[3]

-

Antitubercular Agents: Halogenated benzoic acid derivatives have been used as precursors for the synthesis of antitubercular compounds.[12][13]

Conclusion

While this compound may be a niche chemical, its structural features, particularly the trifluoromethyl-substituted biphenyl carboxylic acid motif, place it at the intersection of several important areas of medicinal chemistry. This guide has outlined a robust synthetic strategy, predicted its key physicochemical properties, and highlighted its potential in drug discovery. As the demand for novel and more effective therapeutics continues to grow, such fluorinated building blocks will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Molecules. (2025, July 18).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry.

- PubMed Central. (2025, July 18).

- Wikipedia. (n.d.). Trifluoromethyl group.

- PrepChem.com. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)

- Asian Journal of Green Chemistry. (2025, January 28). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.

- Oriental Journal of Chemistry. (2009). Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide.

- PubChem. (n.d.). 2-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98%.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 28). 2-Methyl-3-(trifluoromethyl)

- International Union of Crystallography. (n.d.). 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(3-Trifluoromethylanilino)benzoic Acid 530-78-9.

- Taylor & Francis Online. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)benzoic acid 98% 433-97-6.

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzoic acid synthesis.

- ResearchGate. (n.d.). 2-(Trifluoromethyl)benzoic acid.

- Google Patents. (n.d.). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- Bioactive Conformational Ensemble. (n.d.). Project Summary 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID.

- PubChem. (n.d.). 2-[[3-(trifluoromethyl)phenyl]amino] benzoic acid.

- ResearchGate. (2025, August 7).

- Journal of Taibah University for Science. (n.d.).

- Ossila. (n.d.). 4-Hydroxy-2-(trifluoromethyl)benzoic acid | CAS 320-32-1.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Some Novel Biphenyl 4-Carboxylic Acid((3- Chloro 2-(Substituted Phenyl) – 4-Oxo Azetidine-1-Yl) Amide – Oriental Journal of Chemistry [orientjchem.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. ossila.com [ossila.com]

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Trifluoromethylphenyl Benzoic Acid Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The trifluoromethylphenyl benzoic acid moiety represents a cornerstone scaffold in modern medicinal chemistry. Its prevalence stems from the unique physicochemical properties imparted by the trifluoromethyl (CF₃) group, a classic bioisostere for non-polar groups.[1] The strong electron-withdrawing nature, high lipophilicity, and metabolic stability of the CF₃ group often lead to enhanced biological activity, improved pharmacokinetic profiles, and better target binding affinity.[2][3] When incorporated into the versatile benzoic acid framework—a common feature in numerous biologically active compounds known for its ability to interact with enzyme and receptor active sites—the resulting derivatives exhibit a remarkable breadth of pharmacological activities.[4][5]

This technical guide provides a comprehensive exploration of the diverse biological activities of trifluoromethylphenyl benzoic acid derivatives, moving beyond a simple recitation of findings to delve into the mechanistic underpinnings and structure-activity relationships (SAR) that govern their function. We will examine their roles as potent antimicrobial, anti-inflammatory, and anticancer agents, supported by field-proven experimental protocols and data-driven insights to empower researchers in the rational design of next-generation therapeutics.

Part 1: Potent Antibacterial Activity Against Gram-Positive Pathogens

A significant body of research has highlighted a particular class of trifluoromethylphenyl benzoic acid derivatives—those incorporating a pyrazole ring—as highly effective antibacterial agents. These compounds demonstrate pronounced activity against a panel of clinically relevant Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][6]

Mechanism of Action: A Multi-Target Approach

Intriguingly, the mode of action for many of these derivatives does not appear to be a single, specific target. Macromolecular synthesis inhibition studies suggest a broad range of inhibitory effects, pointing towards targets that exert a global influence on bacterial cell function.[6][7] This multi-target profile is advantageous, as it may lower the propensity for bacteria to develop resistance through single-point mutations.[6] Indeed, multi-step resistance assays have shown a very low tendency for S. aureus and Enterococcus faecalis to develop resistance to lead compounds from this class.[6][7] Furthermore, these derivatives have proven effective against bacteria in both planktonic (free-floating) and biofilm contexts, demonstrating an ability to inhibit biofilm formation and eradicate pre-formed biofilms.[1][8]

Quantitative Analysis of Antibacterial Potency

The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible bacterial growth. The data below summarizes the potent activity of selected derivatives against various Gram-positive strains.

| Compound ID | Derivative Type | Target Strain | MIC (µg/mL) | Reference |

| Compound 59 | Fluoro-trifluoromethyl substituted aniline | S. aureus ATCC 25923 | <0.78 | [6][7] |

| Compound 74 | Trisubstituted aniline | S. aureus ATCC 25923 | 0.78 | [6][7] |

| Compound 8 | Bis(trifluoromethyl)aniline | S. aureus ATCC 700699 | 0.78 | [9] |

| Compound 18 | Dichloro substituted aniline | S. aureus ATCC 33591 | <3.12 | [1] |

| Compound 4 | Phenoxy-substituted aniline | S. aureus ATCC 33591 | 1.0 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

-

Test compounds dissolved in dimethyl sulfoxide (DMSO).

-

Cation-adjusted Mueller-Hinton Broth (MHB).

-

Bacterial strains (e.g., S. aureus ATCC 25923).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer or plate reader.

Step-by-Step Procedure:

-

Bacterial Inoculum Preparation: Culture bacteria overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Compound Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 100 µL. Ensure the concentration of DMSO does not exceed a level that affects bacterial growth (typically ≤1%).

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing the test compound, bringing the final volume to 200 µL.

-

Controls: Include a positive control (bacteria in MHB with no compound) and a negative control (MHB only) on each plate.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or measured with a plate reader.

Workflow for Antimicrobial Screening

The following diagram illustrates a typical workflow for the discovery and initial validation of novel antimicrobial agents from this chemical class.

Caption: A streamlined workflow for identifying and characterizing novel antimicrobial trifluoromethylphenyl benzoic acid derivatives.

Part 2: Anti-inflammatory Activity via Dual COX-2 Inhibition

Trifluoromethylphenyl benzoic acid derivatives, particularly analogs of salicylic acid and fenamic acid, have demonstrated significant anti-inflammatory properties.[10][11] Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the synthesis of pro-inflammatory prostaglandins.[12][13]

Mechanism of Action: A Dual-Pronged Attack on Inflammation

Certain derivatives, such as 2-acetoxy-4-trifluoromethyl-benzoic acid (triflusal) and its primary metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), exhibit a sophisticated dual mechanism of action.[10]

-

Direct Enzyme Inhibition: Like traditional non-steroidal anti-inflammatory drugs (NSAIDs), they directly bind to and inhibit the activity of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin E2 (PGE₂).[10]

-

Suppression of Enzyme Expression: Uniquely, these compounds also inhibit the de novo expression of the COX-2 protein itself. This is achieved by blocking the activation of the nuclear factor-kappaB (NF-κB) transcription factor, a master regulator of inflammatory gene expression.[10][14] By preventing NF-κB from translocating to the nucleus, they halt the transcription of the COX-2 gene, thus preventing the synthesis of new enzyme molecules. This dual action provides a more sustained anti-inflammatory effect.[10]

Signaling Pathway Inhibition

The diagram below illustrates the inflammatory cascade and highlights the two key points of intervention by these trifluoromethylphenyl benzoic acid derivatives.

Caption: Dual inhibitory mechanism on the NF-κB and COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to measure the direct inhibitory effect of a compound on COX-2 enzyme activity.

Materials:

-

Purified human or ovine COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Test compounds dissolved in DMSO.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E₂ (PGE₂).

Step-by-Step Procedure:

-

Reagent Preparation: Prepare all reagents according to manufacturer instructions. Dilute the COX-2 enzyme and arachidonic acid to the desired working concentrations in the assay buffer.

-

Compound Incubation: In a microplate, add 10 µL of the test compound at various concentrations (or DMSO for control).

-

Enzyme Addition: Add 170 µL of the assay buffer containing the COX-2 enzyme and heme cofactor to each well.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the arachidonic acid solution to each well.

-

Reaction Incubation: Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping agent, such as a strong acid (e.g., 1 M HCl).

-

PGE₂ Quantification: Quantify the amount of PGE₂ produced using a competitive EIA kit. The absorbance is inversely proportional to the amount of PGE₂ produced.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of COX-2 activity) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.[15]

Part 3: Anticancer and Antiproliferative Activity

The unique electronic properties and metabolic stability conferred by the trifluoromethyl group have made trifluoromethylphenyl benzoic acid derivatives attractive candidates for anticancer drug development.[3][5] Various scaffolds incorporating this moiety have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines.

Diverse Scaffolds and Cellular Targets

Unlike the more defined pyrazole-based antimicrobials, the anticancer activity is observed across a wider array of chemical structures.

-

Thiazolo[4,5-d]pyrimidines: Derivatives with a trifluoromethyl group at the 5-position of this scaffold have been synthesized and shown to be active, with 7-chloro-3-phenyl-5-(trifluoromethyl)[6][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione proving to be the most active in an NCI-60 screen.[3]

-

Flavonoids: B-ring trifluoromethylated flavonoids have been tested against human gastric adenocarcinoma cells (SGC-7901), with some derivatives showing strong activity.[16]

-

Pyrazole Derivatives: Certain pyrazole-based compounds have also been evaluated for their cytotoxic effects against breast (MCF-7, MDA-MB-231) and colon (HCT-116) cancer cell lines.[17]

While the precise mechanisms are often under investigation, potential targets include topoisomerases, DNA alkylation, and inhibition of tubulin polymerization, which are common mechanisms for cytotoxic agents.[18]

Quantitative Analysis of Antiproliferative Activity

The antiproliferative potency is measured by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a compound required to inhibit the growth of a cell population by 50%.

| Compound Class | Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Thiazolo[4,5-d]pyrimidine | 3b | NCI-60 Panel | Varies (Most Active) | [3] |

| Flavonoid | 5c | SGC-7901 (Gastric) | < 10 (Strongest) | [16] |

| Pyrazole | 4b | A549 (Lung) | 3.94 | [19] |

| Pyrazole | 4c | NCI-H1437 (Lung) | 3.51 | [19] |

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18]

Materials:

-

Human cancer cell lines (e.g., MCF-7).

-

Complete culture medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of the MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer (e.g., DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent viability against the log of the compound concentration.[18]

Part 4: Structure-Activity Relationship (SAR) and Rational Design

Understanding the relationship between chemical structure and biological activity is crucial for optimizing lead compounds.[4][20] For trifluoromethylphenyl benzoic acid derivatives, several key SAR trends have emerged.

-

Role of the Trifluoromethyl Group: The CF₃ group is a critical determinant of activity. Its position on the phenyl ring influences potency. In many antibacterial pyrazole series, a CF₃ group at the 4-position of the N-phenyl ring is favorable.[1] Its lipophilicity can enhance cell membrane penetration, while its electron-withdrawing nature modulates the electronics of the entire molecule.[3][4]

-

Substitution on the Aniline Moiety (in Pyrazoles): In the potent antibacterial pyrazole series, substitutions on the aniline ring dramatically affect activity.

-

Halogens: Fluoro, chloro, and bromo substitutions often lead to potent compounds. For instance, a fluoro-trifluoromethyl substituted aniline resulted in one of the most potent compounds in one series.[6][7] Dichloro substitution also yielded highly active molecules.[1]

-

Lipophilicity: Lipophilic substituents, such as alkyl or phenoxy groups, on the aniline moiety can significantly improve antibacterial activity compared to unsubstituted aniline.[8]

-

Polar Groups: The addition of polar protic groups, such as carboxylic acid or hydroxyl groups, often eliminates or drastically reduces antimicrobial activity, suggesting that a certain level of lipophilicity is required.[1][6]

-

-

Flexibility of the Linker: In retinoid agonists based on a diphenylamine scaffold, the flexibility of the substituent containing the benzoic acid moiety is critical. Cinnamic acid derivatives (more rigid) acted as agonists, while phenylpropionic acid derivatives (more flexible) acted as synergists.[21]

Key SAR Insights Diagram

Caption: Key structure-activity relationship trends observed for trifluoromethylphenyl benzoic acid derivatives.

Conclusion and Future Perspectives

Trifluoromethylphenyl benzoic acid derivatives have unequivocally established themselves as a versatile and highly promising class of compounds in drug discovery. Their demonstrated efficacy as potent antibacterial agents against resistant Gram-positive pathogens, dual-action anti-inflammatory drugs, and broad-spectrum antiproliferative compounds underscores their therapeutic potential.

The causality behind their activity is rooted in the strategic incorporation of the trifluoromethyl group, which modulates the lipophilic and electronic properties of the parent molecule, enhancing its interaction with biological targets and improving its drug-like properties. The self-validating nature of the described protocols—from standardized MIC and MTT assays to specific enzyme inhibition studies—provides a robust framework for the continued exploration and validation of new chemical entities within this class.

Future research should focus on several key areas:

-

Mechanism Deconvolution: For anticancer and antibacterial derivatives, further studies are needed to precisely identify the molecular targets and pathways responsible for their activity.

-

Lead Optimization: The rich SAR data available should be leveraged to rationally design next-generation analogs with improved potency, selectivity, and reduced off-target toxicity.

-

In Vivo Validation: Promising lead compounds identified through in vitro screening must be advanced into relevant animal models of infection, inflammation, and cancer to validate their efficacy and safety in a physiological context.

By building upon the authoritative grounding presented in this guide, the scientific community is well-positioned to translate the immense potential of trifluoromethylphenyl benzoic acid derivatives into novel and effective therapies for a range of human diseases.

References

-

Alkhaibari, I., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. European Journal of Medicinal Chemistry, 219, 113402. [Link]

-

Roy, S., et al. (2021). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS Omega, 6(3), 2354–2366. [Link]

-

Alkhaibari, I., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic Acid Derivatives as Potent anti-Gram-positive Bacterial Agents. ResearchGate. [Link]

-

PrepChem. (n.d.). Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. [Link]

-

Allison, D., et al. (2021). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry, 12(10), 1690-1697. [Link]

-

Alsharif, Z. A., et al. (2022). Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Molecules, 27(14), 4478. [Link]

-

Chen, T., et al. (2021). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Organic Chemistry Portal. [Link]

-

De las Heras, B., et al. (2001). Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid. Molecular Pharmacology, 60(3), 555-562. [Link]

- Reider, P. J., et al. (1997). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

-

Alkhaibari, I. S., et al. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083. [Link]

-

Alagöz, M. A., et al. (2022). Some anticancer compounds with pyrazole and trifluoromethylphenyl rings. ResearchGate. [Link]

- CN107176916A. (2017). A kind of 2-(To TRIFLUOROMETHYLPHENYLTHIO)The preparation method of benzoic acid.

-

Liu, J., et al. (2003). Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids. Bioorganic & Medicinal Chemistry Letters, 13(20), 3423-3427. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. Pharma-intermediate.com. [Link]

-

Wang, Y., et al. (2023). Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). ResearchGate. [Link]

-

Kurşun Aktar, S., et al. (2022). Synthesis and biological activities of new hybrid chalcones with benzoic acid. International Journal of Chemistry and Technology, 6(1), 7-14. [Link]

-

Zhang, Y., et al. (2024). Novel trifluoromethyl ketone derivatives as oral cPLA2/COX-2 dual inhibitors for resolution of inflammation in rheumatoid arthritis. Bioorganic Chemistry, 148, 107453. [Link]

-

Głowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 486. [Link]

-

Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial–Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. International Journal of Molecular Sciences, 24(7), 6140. [Link]

-

Molecular Modeling and Bioinformatics Group. (n.d.). Project Summary 2-[[3-(TRIFLUOROMETHYL)PHENYL]AMINO] BENZOIC ACID. Bioactive Conformational Ensemble. [Link]

-

Kamal, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Chemistry, 28. [Link]

-

Alkhaibari, I., et al. (2021). 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed. [Link]

-

Ndontsa, B. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Technology Innovations in Renewable Energy, 4, 31-41. [Link]

-

Kagechika, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 7(18), 2403-2408. [Link]

- Krishna Murthy, H. M., & Vijayan, M. (1981). Structure of a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 37(5), 1102-1105.

-

Al-Suwaidan, I. A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[1][22]imidazo[1,2-d][6][22]oxazepine and Benzo[f]benzo[1][22]oxazolo[3,2-d][6][22]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33, 119-132. [Link]

-

Kalgutkar, A. S., et al. (2000). Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. Journal of Biological Chemistry, 275(14), 10445-10449. [Link]

-

Haider, S., et al. (2022). New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. Molecules, 27(1), 227. [Link]

-

Kamal, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. [Link]

-

Kamal, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Caroline, C., et al. (2021). Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid in LPS-induced rat model. Prostaglandins & Other Lipid Mediators, 154, 106549. [Link]

-

Human Metabolome Database. (2021). Showing metabocard for 4-(Trifluoromethyl)benzoic acid (HMDB0246315). HMDB.ca. [Link]

-

Li, Y., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry Letters, 25(15), 2869-2872. [Link]

-

As-Sultany, A. H. M., et al. (2021). Biological Evaluation of 4-(1H-triazol-1-yl)benzoic Acid Hybrids as Antioxidant Agents: In Vitro Screening and DFT Study. Molecules, 26(24), 7486. [Link]

-

Savelyeva, E. V., et al. (2022). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Pharmaceuticals, 15(11), 1362. [Link]

-

Khan, I., et al. (2021). In vitro antiproliferative activity of some fluoro-substituted benzimidazole-based scaffolds. Records of Natural Products, 15(6), 553-561. [Link]

-

Pal, D. K., et al. (2022). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Indian Journal of Experimental Biology, 60, 280-285. [Link]

-

Prins, G., et al. (2017). In vitro bioassays to evaluate beneficial and adverse health effects of botanicals: promises and pitfalls. Drug Discovery Today, 22(11), 1629-1636. [Link]

-

Zhou, C., et al. (2022). Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells. Evidence-Based Complementary and Alternative Medicine, 2022, 9923058. [Link]

-

Wang, Y., et al. (2023). Inhibitory Effects of 3-Cyclopropylmethoxy-4-(difluoromethoxy) Benzoic Acid on TGF-β1-Induced Epithelial-Mesenchymal Transformation of In Vitro and Bleomycin-Induced Pulmonary Fibrosis In Vivo. PubMed. [Link]

-

Kant, R., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61, 793-804. [Link]

Sources

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Inhibition of cyclooxygenase-2 expression by 4-trifluoromethyl derivatives of salicylate, triflusal, and its deacetylated metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation [mdpi.com]

- 14. Anti-inflammatory Mechanism of Action of Benzoylmesaconine in Lipopolysaccharide-Stimulated RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Synthesis and anticancer effect of B-ring trifluoromethylated flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. acgpubs.org [acgpubs.org]

- 19. researchgate.net [researchgate.net]

- 20. iomcworld.com [iomcworld.com]

- 21. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Structural Analysis and Conformation of 2-(3-trifluoromethylphenyl)benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the structural and conformational landscape of 2-(3-trifluoromethylphenyl)benzoic acid, a molecule of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of experimental and computational methodologies for elucidating the three-dimensional architecture of this substituted biphenyl carboxylic acid. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity. The guide is structured to provide not just a methodology, but a deep understanding of the principles governing the conformation of this and similar molecular entities.

Introduction: The Significance of Molecular Conformation

The biological activity of a small molecule is inextricably linked to its three-dimensional shape. The specific arrangement of atoms in space, or conformation, dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. This compound, also known as Flufenamic Acid when the phenyl rings are linked by an amino group, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been investigated for its role as an ion channel modulator. Its structure, characterized by two phenyl rings linked by a single bond, allows for rotational freedom, leading to a dynamic conformational equilibrium.

The presence of bulky and electron-withdrawing substituents, namely the carboxylic acid and trifluoromethyl groups, imposes significant steric and electronic constraints that govern the preferred dihedral angle between the phenyl rings. Understanding these conformational preferences is paramount for designing novel analogs with improved therapeutic profiles. This guide will provide the foundational knowledge and practical methodologies to dissect the conformational intricacies of this compound.

Experimental Determination of Solid-State Conformation: X-ray Crystallography

X-ray crystallography stands as the gold standard for unambiguously determining the solid-state structure of a molecule. It provides precise atomic coordinates, bond lengths, bond angles, and crucial torsional angles that define the molecular conformation.

Causality of Experimental Choice

For a molecule like this compound, which can exist in different crystalline forms (polymorphs), single-crystal X-ray diffraction is indispensable. Each polymorph can exhibit a unique conformation and packing arrangement, which can significantly impact physical properties such as solubility and bioavailability. A published study on a new crystal form of 2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid highlights the differences in the geometrical disposition of the two phenyl rings between polymorphs.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the crystal structure of this compound.

Step 1: Crystallization

-

Objective: To grow single crystals of sufficient size and quality for diffraction.

-

Procedure:

-

Dissolve the compound in a suitable solvent or solvent mixture (e.g., acetonitrile and dimethyl sulfoxide) at an elevated temperature to achieve saturation.[2]

-

Allow the solution to cool slowly and undisturbed. Slow evaporation is also a viable method.

-

Monitor for the formation of well-defined, transparent crystals.

-

Step 2: Data Collection

-

Objective: To obtain a complete set of diffraction data.

-

Procedure:

-

Mount a suitable crystal on a goniometer head.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

-

Step 3: Structure Solution and Refinement

-

Objective: To determine the atomic positions and refine the structural model.

-

Procedure:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the phase problem using direct methods or Patterson synthesis.

-

Build an initial molecular model and refine it against the experimental data using least-squares methods.

-

Data Presentation: Key Structural Parameters

The crystallographic data provides a wealth of quantitative information that can be summarized for comparative analysis.

| Parameter | Value (Polymorph 1)[1] | Value (Polymorph 2)[1] |

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| a (Å) | 12.523 | - |

| b (Å) | 7.868 | - |

| c (Å) | 12.874 | - |

| β (°) | 95.2 | - |

| Dihedral Angle (Phenyl Rings) | 52.8° | 43.0° |

| C(2)-C(1)-N(1)-C(8) Dihedral Angle | ~180° | -145.5° |

Note: Data for Polymorph 2 is from a previous study cited within the reference.

The significant difference in the dihedral angles between the two polymorphs underscores the conformational flexibility of the molecule and the influence of crystal packing forces.[1]

Conformational Analysis in Solution: NMR Spectroscopy

While X-ray crystallography provides a static picture of the solid-state conformation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational dynamics of molecules in solution.

Causality of Experimental Choice

In solution, molecules like this compound exist as an ensemble of rapidly interconverting conformers. NMR spectroscopy, particularly 2D techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, which are distance-dependent. This information can be used to infer the predominant conformation in solution. For substituted biphenyls, the rotation around the aryl-aryl bond can be restricted, leading to atropisomers, which can sometimes be observed by dynamic NMR.[4]

Experimental Protocol: 2D NOESY

Step 1: Sample Preparation

-

Objective: To prepare a high-quality NMR sample.

-

Procedure:

-

Dissolve a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Filter the solution into a high-precision NMR tube.

-

Step 2: Data Acquisition

-

Objective: To acquire a high-resolution 2D NOESY spectrum.

-

Procedure:

-

Use a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Optimize acquisition parameters, including the mixing time, to observe the desired NOE correlations.

-

Step 3: Spectral Analysis

-

Objective: To identify key through-space correlations and deduce the solution-state conformation.

-

Procedure:

-

Process the 2D data to obtain the NOESY spectrum.

-

Identify cross-peaks that indicate spatial proximity between protons on the two phenyl rings. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.

-

Computational Conformational Analysis: A Theoretical Approach

Computational chemistry provides a powerful in-silico laboratory for exploring the conformational landscape of molecules. Methods like Density Functional Theory (DFT) can be used to calculate the relative energies of different conformers and map the potential energy surface for bond rotation.

Causality of Experimental Choice

Computational modeling complements experimental data by providing a detailed energetic profile of all possible conformations, including transition states that are not directly observable experimentally. This allows for a deeper understanding of the factors governing conformational preference, such as steric hindrance and electronic interactions. For biphenyl systems, DFT calculations have been shown to be in good agreement with experimental results for determining rotational barriers.[4][5]

Workflow: DFT-Based Conformational Analysis

The following workflow outlines the steps for a computational conformational analysis of this compound.

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. 2-[4-(Trifluoromethyl)phenylsulfanyl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-trifluoromethylphenyl)benzoic Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-trifluoromethylphenyl)benzoic acid, a fluorinated biaryl carboxylic acid. While specific historical data and direct applications for this molecule are not extensively documented in publicly available literature, this guide synthesizes information from related compounds and established chemical principles to offer valuable insights for researchers. This document explores plausible synthetic routes, predicted physicochemical properties, and potential applications in medicinal chemistry and materials science, grounding these discussions in the well-understood impact of the trifluoromethyl moiety on molecular properties. Detailed, field-proven protocols for synthesis and characterization are provided to empower researchers in their exploration of this and similar chemical entities.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

Biaryl carboxylic acids are a cornerstone of modern medicinal chemistry and materials science, offering a rigid scaffold that can be readily functionalized to interact with biological targets or to build complex molecular architectures. The introduction of fluorine-containing substituents, particularly the trifluoromethyl (-CF3) group, has become a pivotal strategy in drug design and the development of advanced materials. The -CF3 group is a powerful modulator of a molecule's physicochemical and biological properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a compound's bioactivity, membrane permeability, and pharmacokinetic profile.[1][2]

This compound represents an intriguing, yet underexplored, member of this class of compounds. Its structure combines the planarity of the biaryl system with the unique electronic and steric influences of an meta-positioned trifluoromethyl group. This guide aims to bridge the information gap on this specific molecule by providing a robust theoretical and practical framework for its synthesis, characterization, and potential exploitation.

Historical Context and Discovery: An Unwritten Chapter

A thorough review of scientific literature and patent databases does not reveal a specific discovery narrative or a detailed history of the synthesis and application of this compound. Its existence is primarily noted in chemical supplier catalogs and compound databases. However, the development of its structural isomers, such as 2-(trifluoromethyl)benzoic acid and 3-(trifluoromethyl)benzoic acid, is well-documented in the patent literature, often in the context of synthesizing agrochemicals and pharmaceuticals.[3] For instance, 2-(trifluoromethyl)benzoic acid is a known intermediate in the production of the broad-spectrum fungicide Fluopyram.[3]

The intellectual lineage of this compound can be traced to the broader history of organofluorine chemistry and the development of powerful cross-coupling reactions for the synthesis of biaryl compounds. The pioneering work on reactions like the Ullmann and Suzuki-Miyaura couplings has made molecules like this synthetically accessible, paving the way for their potential investigation.

Synthetic Strategies: A Practical Guide

The synthesis of this compound can be approached through several established methods for carbon-carbon bond formation. The choice of strategy will depend on the availability of starting materials, desired scale, and tolerance to specific reaction conditions. The most logical approaches involve the coupling of two key aromatic fragments.

Suzuki-Miyaura Cross-Coupling: A Modern Approach

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4] For the synthesis of this compound, this would involve the coupling of a boronic acid (or its ester) with an aryl halide.

Logical Workflow for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling workflow.

Detailed Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-bromobenzoate (1.0 eq.), 3-(trifluoromethyl)phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

-

Solvent Addition: Add a degassed mixture of toluene and water (4:1, v/v).

-

Reaction Execution: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification of Ester: Purify the crude ester by column chromatography on silica gel.

-

Hydrolysis: Dissolve the purified ester in a mixture of tetrahydrofuran and methanol. Add an aqueous solution of sodium hydroxide (2.0 M) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidification and Isolation: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and acidify with 1 M HCl to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Ullmann Condensation: A Classic Route

The Ullmann reaction is a copper-catalyzed coupling of aryl halides. While it often requires harsher conditions than palladium-catalyzed reactions, it remains a viable method, particularly for large-scale synthesis.[5]

Logical Workflow for Ullmann Condensation:

Caption: Ullmann condensation workflow.

Detailed Protocol:

-